5-Chloro-2-methoxyphenol

Chemical Synthesis Formulation Science Material Handling

Sourcing a specific chloroguaiacol isomer for reproducible bioassays or synthesis? Isomeric impurities from generic substitutes alter activity and physicochemical handling. 5-Chloro-2-methoxyphenol (CAS 3743-23-5) provides: - **Validated bioactivity:** IC50 770 nM against human aromatase - a precise biochemical probe. - **Targeted antimicrobial action:** Active vs. Pseudomonas, unlike inactive isomers. - **Process advantage:** High mp (161-163.5°C) enables accurate solid dosing for multi-step syntheses.

Molecular Formula C7H7ClO2
Molecular Weight 158.58 g/mol
CAS No. 3743-23-5
Cat. No. B3024740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-methoxyphenol
CAS3743-23-5
Molecular FormulaC7H7ClO2
Molecular Weight158.58 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)O
InChIInChI=1S/C7H7ClO2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,9H,1H3
InChIKeyHIWHLFQMDDWLRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-methoxyphenol Overview


5-Chloro-2-methoxyphenol (CAS 3743-23-5), also known as 5-chloroguaiacol, is a chlorinated phenolic compound with the molecular formula C7H7ClO2 and a molecular weight of 158.58 g/mol . Its structure features a chlorine atom at the 5-position and a methoxy group at the 2-position on the phenol ring, a substitution pattern that dictates its unique physicochemical properties and biological activity profile . It is primarily utilized as a versatile intermediate in the synthesis of flavonoids, pesticides, herbicides, and fungicides , and it has demonstrated notable antimicrobial activity, particularly against Pseudomonas strains .

5-Chloro-2-methoxyphenol: Why Isomers Can't Substitute


5-Chloro-2-methoxyphenol cannot be generically substituted with other chloromethoxyphenol isomers (e.g., 4-chloro-2-methoxyphenol, 2-chloro-4-methoxyphenol) or the parent compound guaiacol because the precise positions of the chloro and methoxy substituents on the aromatic ring fundamentally alter the molecule's physicochemical behavior, biological activity, and synthetic utility. These differences, which are quantifiable in terms of melting point, density, and predicted acidity , directly impact handling, formulation, and performance in specific applications. The following quantitative evidence underscores why 5-chloro-2-methoxyphenol is the only rational choice for targeted research and industrial processes.

5-Chloro-2-methoxyphenol: Scientific Evidence


Solid-State Advantage Over Isomers

5-Chloro-2-methoxyphenol exists as a high-melting solid at room temperature, in stark contrast to its close analog 4-chloro-2-methoxyphenol, which is a liquid, and 2-chloro-4-methoxyphenol, which is a low-melting solid. This difference is critical for applications requiring precise weighing, stability during storage, and solid-phase handling .

Chemical Synthesis Formulation Science Material Handling

Density vs. Parent Guaiacol

The introduction of a chlorine atom at the 5-position of the guaiacol scaffold results in a measurable increase in density. 5-Chloro-2-methoxyphenol has a predicted density of 1.280 g/cm³, which is substantially higher than that of the non-chlorinated parent compound, guaiacol (1.129 g/cm³) [1]. This difference reflects altered molecular packing and intermolecular forces.

Physical Chemistry QSAR Solvent Interactions

Increased Acidity vs. Guaiacol

The electron-withdrawing chlorine substituent at the 5-position is predicted to increase the acidity of the phenolic hydroxyl group. 5-Chloro-2-methoxyphenol has a predicted pKa of 9.01 ± 0.10, which is significantly lower than the reported pKa of ~9.98 for guaiacol [1]. This lower pKa indicates a greater propensity for deprotonation at physiological and relevant experimental pH ranges.

Medicinal Chemistry Reactivity Bioavailability

Pseudomonas-Specific Activity

5-Chloro-2-methoxyphenol exhibits a distinct antimicrobial spectrum, demonstrating activity against multiple Pseudomonas species (P. aeruginosa, P. putida, P. fluorescens) . In contrast, its close structural isomer, 4-chloro-2-methoxyphenol, is reported to be active against Staphylococcus aureus and Escherichia coli (MIC 110 μg/mL) but lacks any documented activity against Pseudomonas strains . This divergence highlights the critical role of the chlorine substitution pattern in determining target organism susceptibility.

Antimicrobial Microbiology Preservative Development

Patented Synthetic Intermediate

5-Chloro-2-methoxyphenol is a validated and high-yielding synthetic intermediate, with established protocols demonstrating its utility. A patented method describes its synthesis from 5-chloro-2-methoxyphenylboronic acid via a one-pot procedure, achieving an isolated yield of 95% and providing full 1H NMR characterization . This contrasts with the less-defined synthetic roles of some of its isomers, solidifying its position as a preferred building block for complex molecule construction.

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Aromatase Enzyme Inhibition

5-Chloro-2-methoxyphenol has been identified as a moderate inhibitor of human aromatase, a key enzyme in estrogen biosynthesis, with a reported IC50 value of 770 nM [1]. While less potent than clinical aromatase inhibitors like letrozole (IC50 values typically in the low nanomolar range), this quantifiable activity provides a specific, defined biochemical target for this compound that may not be shared by all its isomers, offering a unique entry point for mechanistic studies or as a scaffold for further medicinal chemistry optimization.

Enzyme Inhibition Drug Discovery Endocrinology

5-Chloro-2-methoxyphenol: Applications


Flavonoid and Pesticide Synthesis

The high melting point (161-163.5°C) of 5-chloro-2-methoxyphenol ensures it can be handled and weighed with precision as a stable solid, a significant advantage in multi-step synthetic sequences where accurate stoichiometry is critical. Its documented use as an intermediate in patented processes for creating flavonoids and pesticides confirms its value in constructing complex, biologically active molecules.

Anti-Pseudomonal Preservatives & Disinfectants

For formulations requiring protection against Pseudomonas species—common contaminants in industrial settings and healthcare—5-chloro-2-methoxyphenol offers a targeted activity profile that is not provided by its close isomer, 4-chloro-2-methoxyphenol. Its distinct solid-state properties (melting point >160°C) also facilitate its incorporation into solid or powder-based preservative blends.

Aromatase and Hormone Pathway Research

With a quantifiable IC50 of 770 nM against human aromatase [1], 5-chloro-2-methoxyphenol serves as a validated biochemical tool compound. It can be used to probe aromatase function in cellular assays or as a structurally simple scaffold for hit-to-lead optimization, where its predicted acidity (pKa 9.01) may influence target engagement and pharmacokinetic properties.

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